
1,3,5-Tris(3-nitrobenzoyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(3-nitrobenzoyl)benzene is an organic compound characterized by the presence of three nitrobenzoyl groups attached to a central benzene ring. This compound is notable for its symmetrical structure and the presence of nitro groups, which impart unique chemical properties. It is used in various scientific research applications due to its ability to form inclusion complexes and its potential as a building block in supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-nitrobenzoyl)benzene can be synthesized through the cyclotrimerization of (3-nitrobenzoyl)acetylene. This reaction involves the formation of a trimer from three molecules of the acetylene derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(3-nitrobenzoyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for nitro compounds.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: Further oxidation products are less common but can include nitroso or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3-nitrobenzoyl)benzene has several scientific research applications:
Biology: Its ability to form inclusion complexes makes it useful in studying molecular recognition and host-guest chemistry.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(3-nitrobenzoyl)benzene involves its ability to form hydrogen bonds and other non-covalent interactions. The nitro groups can participate in hydrogen bonding, which is crucial for the formation of inclusion complexes . These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but with nitro groups directly attached to the benzene ring.
1,3,5-Tris(4-nitrobenzoyl)benzene: Similar but with nitro groups in the para position relative to the benzoyl groups.
1,3,5-Tris(4-aminophenyl)benzene: Similar core structure but with amino groups instead of nitro groups.
Uniqueness
1,3,5-Tris(3-nitrobenzoyl)benzene is unique due to the specific positioning of the nitro groups, which affects its chemical reactivity and ability to form inclusion complexes. This positioning can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
326587-75-1 |
|---|---|
Molekularformel |
C27H15N3O9 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
[3,5-bis(3-nitrobenzoyl)phenyl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H15N3O9/c31-25(16-4-1-7-22(13-16)28(34)35)19-10-20(26(32)17-5-2-8-23(14-17)29(36)37)12-21(11-19)27(33)18-6-3-9-24(15-18)30(38)39/h1-15H |
InChI-Schlüssel |
SCNXBZPNXPVPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


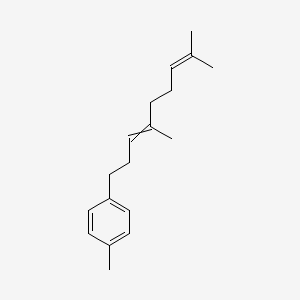
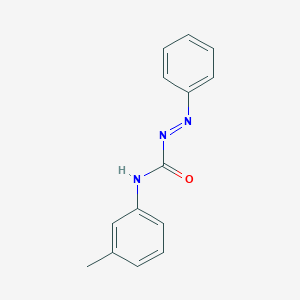
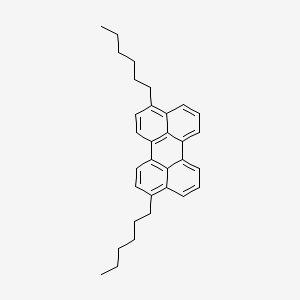
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
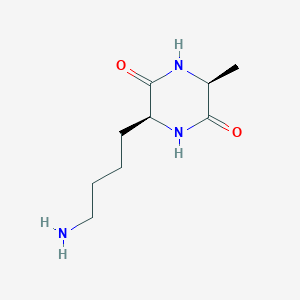
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
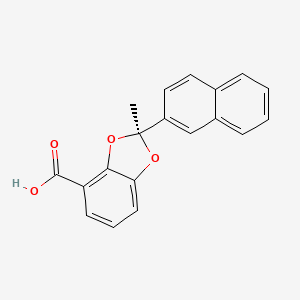
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)

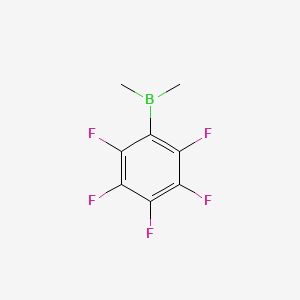

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
